molecular formula C7H14AsClO3 B092990 Chloroarsenol CAS No. 151-07-5

Chloroarsenol

Cat. No. B092990
CAS RN: 151-07-5
M. Wt: 256.56 g/mol
InChI Key: BVLOSGJWCPXUJT-UHFFFAOYSA-N
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Description

Chloroarsenol is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is synthesized through a specific process and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Chloroarsenol has been used in various scientific research applications, including the study of protein structure and function. This compound has been shown to be an effective tool for the modification of cysteine residues in proteins, which can be used to study the role of these residues in protein function. Chloroarsenol has also been used in the study of enzyme activity and the regulation of gene expression.

Mechanism Of Action

Chloroarsenol is an electrophilic reagent that reacts with thiol groups in proteins. This reaction results in the formation of a covalent bond between the Chloroarsenol molecule and the thiol group, which can modify the protein structure and function. Chloroarsenol has been shown to be selective for cysteine residues in proteins, which makes it a useful tool for studying the role of these residues in protein function.
Biochemical and Physiological Effects
Chloroarsenol has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the regulation of gene expression. This compound has been shown to be toxic to cells at high concentrations, which limits its use in certain applications. However, at lower concentrations, Chloroarsenol has been shown to be a useful tool for studying protein structure and function.

Advantages And Limitations For Lab Experiments

Chloroarsenol has several advantages for use in lab experiments, including its selectivity for cysteine residues in proteins and its ability to modify protein structure and function. However, this compound is toxic to cells at high concentrations, which limits its use in certain applications. Additionally, Chloroarsenol is sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for research on Chloroarsenol. One area of interest is the development of new methods for the synthesis of Chloroarsenol that are more efficient and cost-effective. Another area of interest is the development of new applications for Chloroarsenol in the study of protein structure and function. Additionally, there is a need for further research on the toxicity of Chloroarsenol and its effects on cells and organisms.

Synthesis Methods

Chloroarsenol is synthesized through a specific process that involves the reaction of arsenic acid with hydrochloric acid. This reaction produces Chloroarsenic acid, which is then converted to Chloroarsenol through a reduction process using sodium borohydride. The resulting Chloroarsenol is a white crystalline solid that is highly soluble in water.

properties

CAS RN

151-07-5

Product Name

Chloroarsenol

Molecular Formula

C7H14AsClO3

Molecular Weight

256.56 g/mol

IUPAC Name

2-chlorohept-1-enylarsonic acid

InChI

InChI=1S/C7H14AsClO3/c1-2-3-4-5-7(9)6-8(10,11)12/h6H,2-5H2,1H3,(H2,10,11,12)

InChI Key

BVLOSGJWCPXUJT-UHFFFAOYSA-N

SMILES

CCCCCC(=C[As](=O)(O)O)Cl

Canonical SMILES

CCCCCC(=C[As](=O)(O)O)Cl

Other CAS RN

151-07-5

Origin of Product

United States

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